![molecular formula C10H11IO2 B1437294 Ethyl 5-iodo-2-methylbenzoate CAS No. 612833-45-1](/img/structure/B1437294.png)
Ethyl 5-iodo-2-methylbenzoate
Overview
Description
Ethyl 5-iodo-2-methylbenzoate is a chemical compound with the CAS Number: 612833-45-1 . It has a molecular weight of 290.1 and a linear formula of C10H11IO2 .
Synthesis Analysis
The synthesis of Ethyl 5-iodo-2-methylbenzoate involves several stages . In the first stage, lithium borohydride is used in tetrahydrofuran under reflux and inert atmosphere . In the second stage, water and ammonium chloride are added in tetrahydrofuran at 0℃ . The reaction mixture is then refluxed overnight . After cooling to 0 °C, the reaction is quenched by the addition of a saturated NH4Cl solution . The mixture is diluted with water and extracted with EtOAc . The organic layer is washed with brine, dried over anhydrous MgSO4, filtered, and evaporated in vacuo to yield the titled compound .Molecular Structure Analysis
The molecular structure of Ethyl 5-iodo-2-methylbenzoate is represented by the linear formula C10H11IO2 . The average mass is 290.098 Da and the monoisotopic mass is 289.980377 Da .Physical And Chemical Properties Analysis
Ethyl 5-iodo-2-methylbenzoate is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Ethyl 5-iodo-2-methylbenzoate: Scientific Research Applications
Synthesis of Salvianolic Acid: Ethyl 5-iodo-2-methylbenzoate is used in the synthesis of salvianolic acid, which is a compound known for its antioxidant properties and potential therapeutic effects on cardiovascular diseases .
Uridine Derivatives Synthesis: This compound serves as a precursor in the synthesis of uridine derivatives, which are important in medicinal chemistry due to their role in nucleic acid metabolism .
Potassium Channel Modulators: Researchers utilize Ethyl 5-iodo-2-methylbenzoate in the development of potassium channel modulators, which have implications in treating various cardiovascular and neuronal disorders .
Anesthetic Properties: Studies have explored the potential use of this compound as an anesthetic, although further research is needed to establish its efficacy and safety profile .
Hydroxide Solutions and Polymers: In materials science, Ethyl 5-iodo-2-methylbenzoate has been studied for its role as a component in hydroxide solutions and polymers, contributing to advancements in material properties .
Halogen Exchange Reactions: The compound is also significant in halogen exchange reactions, which are crucial in organic synthesis for introducing different halogens into molecules .
Safety and Hazards
properties
IUPAC Name |
ethyl 5-iodo-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXOYKIVPNXTDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661133 | |
Record name | Ethyl 5-iodo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
612833-45-1 | |
Record name | Ethyl 5-iodo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.